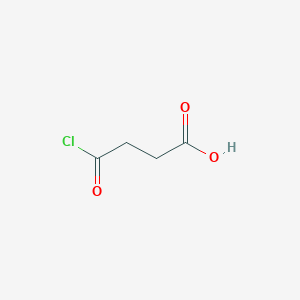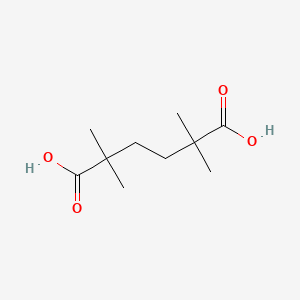
2,2,5,5-TETRAMETHYLHEXANEDIOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-Tetramethylhexanedioic acid is an organic compound with the molecular formula C10H18O4 It is a dicarboxylic acid characterized by the presence of four methyl groups attached to the hexanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-tetramethylhexanedioic acid typically involves the oxidation of 2,2,5,5-tetramethylhexane. One common method is the use of potassium permanganate (KMnO4) as an oxidizing agent under acidic conditions. The reaction proceeds as follows:
2,2,5,5-Tetramethylhexane+2KMnO4+2H2SO4→2,2,5,5-Tetramethylhexanedioic acid+2MnO2+2K2SO4+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative oxidizing agents such as ozone (O3) or hydrogen peroxide (H2O2) may be employed to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,5-Tetramethylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of smaller carboxylic acids or carbon dioxide.
Reduction: Reduction of the carboxylic groups can yield the corresponding alcohols.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3), or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Smaller carboxylic acids or carbon dioxide.
Reduction: 2,2,5,5-Tetramethylhexanediol.
Substitution: Esters or amides of this compound.
Aplicaciones Científicas De Investigación
2,2,5,5-Tetramethylhexanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which 2,2,5,5-tetramethylhexanedioic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Adipic Acid: A dicarboxylic acid with a similar hexanedioic acid backbone but without the methyl groups.
Pimelic Acid: Another dicarboxylic acid with a longer carbon chain and no methyl groups.
Suberic Acid: A dicarboxylic acid with an eight-carbon chain and no methyl groups.
Uniqueness
2,2,5,5-Tetramethylhexanedioic acid is unique due to the presence of four methyl groups, which impart distinct steric and electronic properties. These structural features can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
4916-85-2 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethylhexanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-9(2,7(11)12)5-6-10(3,4)8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14) |
Clave InChI |
ZNMDSQBHOLGTPA-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC(C)(C)C(=O)O)C(=O)O |
SMILES canónico |
CC(C)(CCC(C)(C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


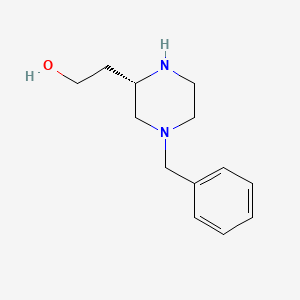

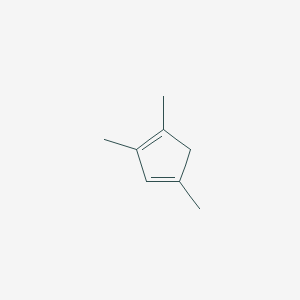

![[3-(1,3-Dioxolan-2-yl)phenyl]boronic acid](/img/structure/B3190809.png)
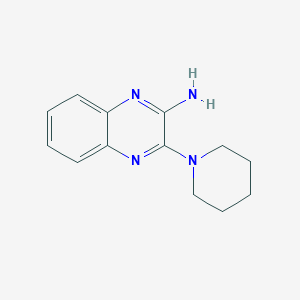
![5-[Bis(2-methylpropyl)amino]benzene-1,3-diol](/img/structure/B3190814.png)



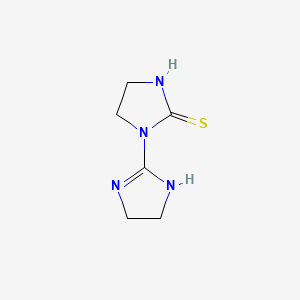
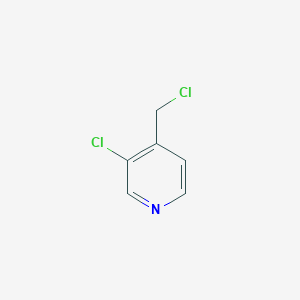
![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3190865.png)
